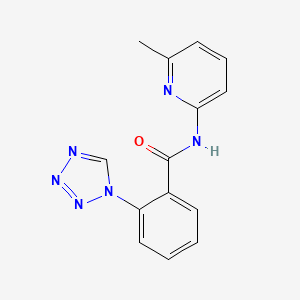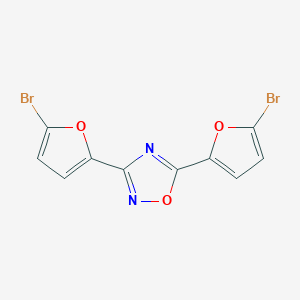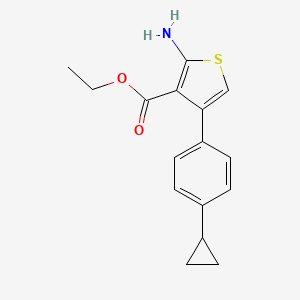![molecular formula C17H15NO7 B6090967 5-{[(2,6-Dimethoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B6090967.png)
5-{[(2,6-Dimethoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(2,6-Dimethoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid is an organic compound with a complex structure that includes a benzene ring substituted with a dimethoxyphenyl carbonyl group and an amino group, as well as two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2,6-Dimethoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid typically involves multiple steps, starting with the preparation of the 2,6-dimethoxyphenyl carbonyl precursor This precursor is then reacted with an appropriate amine to form the amide linkage
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-{[(2,6-Dimethoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the electrophile or nucleophile used.
Scientific Research Applications
5-{[(2,6-Dimethoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying enzyme mechanisms or as a potential drug candidate.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases, particularly those involving oxidative stress or inflammation.
Industry: The compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 5-{[(2,6-Dimethoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to enzymes or receptors, altering their activity or stability. The pathways involved could include modulation of oxidative stress, inhibition of specific enzymes, or interaction with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound, like 5-{[(2,6-Dimethoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid, contains a benzene ring with carboxylic acid groups, but it has different substituents and applications.
Cetylpyridinium chloride and domiphen bromide: These compounds share some structural similarities and have been studied for their potential to enhance the activity of other compounds.
Uniqueness
This compound is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications in research and industry, where its particular reactivity and interactions can be leveraged.
Properties
IUPAC Name |
5-[(2,6-dimethoxybenzoyl)amino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO7/c1-24-12-4-3-5-13(25-2)14(12)15(19)18-11-7-9(16(20)21)6-10(8-11)17(22)23/h3-8H,1-2H3,(H,18,19)(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOVMEOEALZMPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B6090899.png)
![2-[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6090916.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6090920.png)

![methyl 2-{[(tert-butylamino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6090926.png)

![2-[2-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6090935.png)
![2-[[5-(2-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B6090937.png)
![N-(3-bromophenyl)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6090939.png)

![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-4-methylpiperidine](/img/structure/B6090949.png)
![3-{1-[(8-fluoro-2-quinolinyl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6090950.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6090960.png)
![3-[2-(4-chlorophenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6090973.png)
